5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one
Description
Properties
IUPAC Name |
5-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19-7-6-16(13-26-19)20(25)23-10-8-22(9-11-23)12-18-21-17(14-27-18)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYIOPXXWPKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=COC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one is a synthetic compound that combines a pyranone moiety with a piperazine and thiazole structure. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyranone Core : A heterocyclic compound known for various biological activities.
- Piperazine Ring : Commonly associated with neuropharmacological effects.
- Thiazole Moiety : Recognized for its antimicrobial and anticancer properties.
The molecular formula for this compound is .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of related thiazole derivatives on human cancer cell lines, reporting IC50 values ranging from 0.3 µM to 40 µg/mL, indicating potent activity against A549 (lung cancer) and U-87MG (glioma) cells .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | <1 |
| Compound B | U-87MG | ≤0.3 |
| Compound C | Colo205 | 15.01 |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial and fungal strains.
Research Findings : In vitro studies demonstrated that several thiazole-containing compounds exhibited moderate to excellent antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
| Compound | Microbial Strain | Activity Level |
|---|---|---|
| Compound D | Staphylococcus aureus | Excellent |
| Compound E | Escherichia coli | Moderate |
| Compound F | Candida albicans | Good |
Neuropharmacological Effects
The piperazine component is linked to neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds similar to this compound have been shown to interact with neurotransmitter systems.
Example Study : A derivative was tested for its ability to modulate serotonin receptors, showcasing significant anxiolytic effects in animal models .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Anticancer Mechanism : Inhibition of cell cycle progression and induction of apoptosis through modulation of signaling pathways.
- Antimicrobial Mechanism : Disruption of microbial cell wall synthesis and interference with metabolic pathways.
- Neuropharmacological Mechanism : Interaction with neurotransmitter receptors, leading to altered synaptic transmission.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that could enhance its biological activity. For example:
- Variations in the piperazine substituent can affect receptor binding affinity.
- Alterations in the thiazole group may enhance antimicrobial potency.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Comparison with Piperazine-Thiazole Hybrids
The compound shares key features with several piperazine-thiazole derivatives reported in the literature:
- Compound 2 (): 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one replaces the pyran-2-one with a pyrazolone ring.
- Compound J1 () : A coumarin-piperazine-thiazole hybrid replaces the pyran-2-one with a chromen-2-one scaffold. The additional hydroxyl group in J1 enhances polarity, which could influence solubility and pharmacokinetics compared to the target compound’s pyran-2-one .
- Compound 13 (): A difluoromethyl-benzimidazole-piperazine-pyrimidine derivative features fluorinated substituents. Fluorination is known to improve metabolic stability and binding affinity in kinase inhibitors, suggesting that similar modifications to the target compound could enhance its efficacy .
Functional Comparison: Target Binding and Selectivity
The compound’s piperazine-thiazole scaffold aligns with inhibitors targeting enzymes and receptors such as PARP-1, BCL-XL, and EGFR (). Key comparisons include:
- PARP-1 Inhibitors : The reference PARP-1 inhibitor (binding energy: −13.71 kcal/mol) shares a piperazine-carbonyl group but incorporates a phthalazin-1-one core instead of pyran-2-one. The pyran-2-one’s reduced aromaticity may lower binding affinity but improve metabolic flexibility .
- BCL-XL Inhibitors : A furan-phenylsulfonamide derivative (binding energy: −14.04 kcal/mol) lacks the piperazine-thiazole motif but demonstrates the importance of aromatic stacking interactions. The target compound’s phenylthiazole may mimic this role, though its efficacy would depend on spatial alignment with the target’s hydrophobic pockets .
- EGFR Inhibitors: Quinazoline-based inhibitors (e.g., −8.87 kcal/mol binding energy) rely on planar heterocycles for ATP-competitive binding. The pyran-2-one’s non-planar structure might limit direct competition but could enable allosteric modulation .
Substituent Effects on Bioactivity
- Fluorine Substitution : Fluorinated analogs (e.g., ’s Compound 13) exhibit enhanced potency due to increased electronegativity and van der Waals interactions. The absence of fluorine in the target compound may reduce its binding strength but improve synthetic accessibility .
- Thiazole vs. Pyridine Moieties : Pyridine-containing analogs () show higher solubility but lower lipophilicity compared to phenylthiazole derivatives. This trade-off may influence blood-brain barrier penetration or cellular uptake .
Data Table: Key Parameters of Comparable Compounds
Notes and Limitations
Fluorination Potential: Fluorine introduction (as in ) could optimize the compound’s binding and stability, though synthetic challenges may arise .
Target Selectivity : The phenylthiazole group may favor kinases or apoptotic regulators (e.g., BCL-XL), but experimental validation is required to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
